molecular formula C18H22F3N3O2 B6049061 3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone

3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone

Cat. No. B6049061
M. Wt: 369.4 g/mol
InChI Key: PXZQYGHKWTZMPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone, also known as TFB-TBOA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent for various neurological disorders.

Mechanism of Action

3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone acts as a competitive inhibitor of glutamate transporters, specifically the excitatory amino acid transporter 2 (EAAT2) and the glutamate transporter 1 (GLT-1). By inhibiting these transporters, 3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone increases the concentration of glutamate in the synapse, leading to increased excitotoxicity and neuronal damage. This mechanism of action has been shown to be effective in reducing seizure activity in animal models of epilepsy.
Biochemical and Physiological Effects:
3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone has been shown to have a variety of biochemical and physiological effects, including increased glutamate concentration in the synapse, increased excitotoxicity, and neuronal damage. In addition, 3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone has been shown to reduce seizure activity in animal models of epilepsy, suggesting its potential as a therapeutic agent for this disorder.

Advantages and Limitations for Lab Experiments

One advantage of 3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone is its specificity for glutamate transporters, which allows for targeted inhibition of glutamate transport. However, 3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone has limitations in terms of its solubility and stability, which can make it difficult to use in lab experiments. In addition, 3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone has been shown to have off-target effects on other neurotransmitter systems, which can complicate its use in scientific research.

Future Directions

There are several future directions for 3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone research, including the development of more stable and soluble analogs, the investigation of its potential as a therapeutic agent for other neurological disorders, and the exploration of its effects on other neurotransmitter systems. In addition, further research is needed to fully understand the mechanism of action of 3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone and its potential as a therapeutic agent for neurological disorders.

Synthesis Methods

3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone can be synthesized using a variety of methods, including the reaction between 3-(trifluoromethyl)benzylamine and 2-oxo-2-(1-pyrrolidinyl)ethyl chloroformate, followed by the addition of 2-piperazinone. This method results in the formation of 3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone in high yields and purity.

Scientific Research Applications

3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone has been extensively studied in scientific research due to its potential as a therapeutic agent for neurological disorders such as epilepsy, stroke, and Alzheimer's disease. 3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone acts as a competitive inhibitor of glutamate transporters, which are responsible for removing excess glutamate from the synapse. By inhibiting glutamate transporters, 3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone increases the concentration of glutamate in the synapse, leading to increased excitotoxicity and neuronal damage.

properties

IUPAC Name

3-(2-oxo-2-pyrrolidin-1-ylethyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3N3O2/c19-18(20,21)14-5-3-4-13(10-14)12-24-9-6-22-17(26)15(24)11-16(25)23-7-1-2-8-23/h3-5,10,15H,1-2,6-9,11-12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZQYGHKWTZMPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2C(=O)NCCN2CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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